molecular formula C11H11N3O B8273859 1-(4-Cyanobenzyl)-2-imidazolidinone

1-(4-Cyanobenzyl)-2-imidazolidinone

Cat. No.: B8273859
M. Wt: 201.22 g/mol
InChI Key: YJQPAAFBOXDXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyanobenzyl)-2-imidazolidinone is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-[(2-oxoimidazolidin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C11H11N3O/c12-7-9-1-3-10(4-2-9)8-14-6-5-13-11(14)15/h1-4H,5-6,8H2,(H,13,15)

InChI Key

YJQPAAFBOXDXCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 20.95 g (0.107 mole) of 4-cyanobenzyl bromide, 14.7 g (0.107 mole) K2CO3, 5.0 g KI, and 10.32 g (0.12 mole) 2-imidazolidinone in 125 ml dimethylsulfoxide was stirred at 100°-110° for 30 minutes, cooled, and poured into 400 ml cold tap water. The mixture was stirred at room temperature for 30 minutes and extracted with 250 ml chloroform. The chloroform extract was washed with 3 × 250 ml H2O, dried (MgSO4), and concentrated to dryness in vacuo to give an oily residue. Crystallization from 60 ml toluene gave 5.50 g of the crude product. Further recrystallization from toluene gave 4.34 g (20%) of the nitrile, m.p. 127°-133°. The analytical sample, m.p. 134°-136°, was obtained by recrystallization from toluene.
Quantity
20.95 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
10.32 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

Synthesis routes and methods II

Procedure details

To a solution of 20.0 g (84.1 mMol) of 1-(2-chloroethyl)-3-[(4-cyanophenyl)methyl]-urea in 200 ml of anhydrous dimethylformamide were added, in batches and at ambient temperature, 11.2 g (99.8 mMol) of potassium-tert.butoxide and the mixture was then stirred for 2 hours at +40° C. The reaction mixture was evaporated down in vacuo, the residue remaining was distributed between water and ethyl acetate, the organic phase was dried over sodium sulphate, clarified over activated charcoal and evaporated down in vacuo once more. The residue was triturated with tert.butyl-methylether, suction filtered and dried in a vacuum dryer. 3.0 g (18% of theory) of colourless crystals were obtained, Mp. 117-118° C.
Name
1-(2-chloroethyl)-3-[(4-cyanophenyl)methyl]-urea
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
potassium tert.butoxide
Quantity
11.2 g
Type
reactant
Reaction Step Two

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